5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL
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Overview
Description
5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL is a tricyclic compound with the molecular formula C21H18O and a molecular weight of 286.3670 This compound is known for its unique structure, which includes a seven-membered central ring fused with two benzene rings and a phenyl group attached to the central ring
Preparation Methods
The synthesis of 5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL can be achieved through several synthetic routes. One common method involves the use of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation likely involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization in one pot, highlighting the high efficiency, regioselectivity, and step-economy of this protocol .
Chemical Reactions Analysis
5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
This compound has been investigated for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has been explored for its solvent enclathration properties, which involve the inclusion of solvent molecules within its crystal structure .
Mechanism of Action
The mechanism of action of 5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to receptors or enzymes, leading to changes in cellular signaling pathways. This can result in various biological effects, such as modulation of neurotransmitter activity or inhibition of specific enzymes.
Comparison with Similar Compounds
5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL can be compared to other similar compounds, such as 5-Phenyl-5H-dibenzo(A,D)cyclohepten-5-OL, 11-Phenyl-6,11-dihydrodibenzo(B,E)oxepin-11-OL, and 11-Phenyl-6,11-dihydrodibenzo(B,E)thiepin-11-OL . These compounds share similar tricyclic structures but differ in the functional groups attached to the central ring. The uniqueness of this compound lies in its specific arrangement of phenyl and hydroxyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
55090-32-9 |
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Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-phenyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C21H18O/c22-21(18-10-2-1-3-11-18)19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)21/h1-13,22H,14-15H2 |
InChI Key |
CAIIMJUORNLXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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